Product packaging for 2-(4-Ethylthiobenzoyl)furan(Cat. No.:)

2-(4-Ethylthiobenzoyl)furan

Cat. No.: B7966063
M. Wt: 232.30 g/mol
InChI Key: WCUWRORMVBIQHA-UHFFFAOYSA-N
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Description

2-(4-Ethylthiobenzoyl)furan is a furan-based compound of interest in medicinal chemistry and materials science research. Furan derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . The presence of the furan ring, which can act as a bioisostere for phenyl rings, often enhances binding affinity and improves the pharmacokinetic profiles of drug candidates . This particular molecule features a benzoyl group substituted with an ethylthio moiety, a structure that may be explored for its potential in developing novel therapeutic agents. Researchers investigate such compounds for applications including antimicrobial , anticancer , and anti-inflammatory agents . The electron-rich nature of the furan ring makes it a versatile intermediate in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S B7966063 2-(4-Ethylthiobenzoyl)furan

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylsulfanylphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-2-16-11-7-5-10(6-8-11)13(14)12-4-3-9-15-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUWRORMVBIQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Reaction Mechanisms and Reactivity Profile

Mechanistic Investigations of Furan (B31954) Ring Reactivity

The furan ring's aromaticity is modest, with a resonance energy significantly lower than that of benzene (B151609), rendering it susceptible to reactions that can disrupt this aromatic system, such as additions, cycloadditions, and ring-opening reactions.

Furan is a π-rich heterocycle, making its ring electron density higher than that of benzene and thus highly reactive towards electrophiles. chemicalbook.com Electrophilic substitution reactions on the furan ring typically proceed through an addition-elimination mechanism involving a cationic intermediate known as a sigma complex. chemicalbook.com

The presence of the oxygen heteroatom greatly influences the regioselectivity of this reaction. Attack at the C-2 (α) position is overwhelmingly favored over the C-3 (β) position for unsubstituted furan. This preference is attributed to the greater stability of the carbocation intermediate formed during C-2 attack, which allows for the positive charge to be delocalized over three resonance structures, including a stable structure where the charge is on the oxygen atom. chemicalbook.comquora.com In contrast, attack at the C-3 position results in an intermediate with only two possible resonance structures, making it less stable. quora.com

However, in "2-(4-Ethylthiobenzoyl)furan," the C-2 position is already occupied by the electron-withdrawing benzoyl group. This group deactivates the furan ring towards further electrophilic attack. Consequently, any subsequent electrophilic substitution will be directed to the remaining available positions on the furan ring, primarily the C-5 and C-4 positions. The deactivating nature of the acyl group generally directs incoming electrophiles to the C-5 position.

As the C-2 position in the title compound is substituted, the discussion of regioselectivity shifts to the remaining positions (C-3, C-4, and C-5) on the furan ring. The 4-ethylthiobenzoyl group at C-2 is a deactivating group, meaning it reduces the rate of further electrophilic substitution compared to unsubstituted furan. This deactivation arises from the electron-withdrawing nature of the carbonyl moiety.

In 2-substituted furans bearing an electron-withdrawing group, the electrophilic attack occurs preferentially at the C-5 position. This is because the intermediate sigma complex for C-5 attack is more stable than the intermediates for attack at C-3 or C-4. The deactivating group at C-2 destabilizes the adjacent C-3 position significantly, making the C-5 position the most favorable site for electrophilic attack.

The relatively low resonance energy of the furan ring makes it prone to cleavage under various conditions, particularly in the presence of acid. rsc.org Protonation of the furan ring can lead to the formation of reactive intermediates that undergo subsequent ring-opening to yield 1,4-dicarbonyl compounds. The specific substituents on the furan ring have a significant influence on the propensity and outcome of these reactions. rsc.org

For 2-acylfurans like "this compound," acidic hydrolysis can promote ring-opening. The reaction is thought to proceed via protonation of the furan ring, which disrupts the aromatic system and facilitates nucleophilic attack by water, ultimately leading to the cleavage of the heterocyclic ring. Studies on similar biomass-derived furan compounds show that ring-opening can occur under relatively mild acidic conditions. rsc.org This reaction pathway highlights the utility of the furan moiety as a synthetic equivalent of a 1,4-dicarbonyl synthon.

The electron-rich nature of the furan ring also makes it susceptible to oxidation. Oxidative processes can lead to a variety of products, often involving ring-opening or rearrangement, depending on the oxidant and reaction conditions.

The reaction of furan derivatives with photochemically generated singlet oxygen (¹O₂) is a well-documented and synthetically powerful transformation. rsc.org This process typically initiates with a [4+2] cycloaddition reaction, where the furan acts as the diene, to form a transient endoperoxide intermediate. rsc.org This endoperoxide is generally unstable and can undergo further reactions.

In many cases, the endoperoxide rearranges to form ring-opened products, such as unsaturated 1,4-dicarbonyl compounds. rsc.org This transformation provides a mild method for cleaving the furan ring and is a cornerstone of many synthetic strategies that use furans as precursors to complex polyoxygenated molecules. researchgate.net The reaction is compatible with a wide range of functional groups, allowing for the chemoselective oxidation of the furan ring within a complex molecule. nih.gov

Transition metal catalysts, particularly manganese(III) and cobalt(II) systems, are effective in promoting the oxidation of furan derivatives. These reactions often proceed via a radical mechanism and can result in oxidative ring-opening. nih.gov

Research on 2-substituted furans has shown that Mn(III)/Co(II) catalyst systems in the presence of an oxygen atmosphere can efficiently produce 1,4-dicarbonyl moieties through an endoperoxide intermediate, similar to the singlet oxygen pathway. nih.gov One proposed mechanism suggests the initial formation of a peroxy radical that oxidizes the proximal furan ring. rsc.org An alternative or concurrent pathway may involve the metal catalyst acting as a sensitizer (B1316253) to generate singlet oxygen, particularly under UV irradiation. rsc.orgresearchgate.net The resulting endoperoxide intermediate is then reductively ring-opened, potentially with the assistance of the metal catalyst in a lower oxidation state (e.g., Mn(II)). rsc.org

The efficiency of this transformation is dependent on several factors, as demonstrated by optimization studies on related compounds. The table below summarizes the results from an optimization study for the Mn(III)/Co(II) catalyzed oxidation of a model 2-substituted furan derivative.

EntrySolventTemp. (°C)Time (h)AtmosphereLightYield (%)
1AcOH2548AirNormal44
2AcOH2513AirUV (365 nm)57
3AcOH2518O₂Normal55
4AcOH255O₂UV (365 nm)63
5AcOH2524ArgonNormal0
6Ac₂O2543AirNormal30
7EtOH25120AirNormalTrace

Data adapted from optimization studies on a model 2-substituted furan under Mn(III)/Co(II) catalysis. researchgate.net

The data indicate that both an oxygen atmosphere and UV irradiation significantly accelerate the reaction and improve the yield, with the combination of both providing the optimal conditions in this model system. researchgate.net The reaction does not proceed under an inert argon atmosphere, confirming the essential role of oxygen. researchgate.net

Oxidation Mechanisms of Furan Derivatives

Reactivity of the Benzoyl and Ethylthio Groups

The reactivity of "this compound" is dictated by the interplay of its constituent functional groups: the furan ring, the benzoyl ketone, and the ethylthio substituent. The benzoyl and ethylthio groups, in particular, establish a distinct electronic and steric environment that governs the molecule's behavior in chemical transformations.

The carbonyl group (C=O) of the benzoyl moiety is a primary center of reactivity. As with other diaryl ketones, the carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. However, its reactivity is moderated by the two flanking aromatic rings (furan and the ethylthio-substituted phenyl ring), which can delocalize the partial positive charge through resonance.

The general mechanism for reactions at the carbonyl carbon is nucleophilic addition. libretexts.org An incoming nucleophile attacks the electron-poor carbonyl carbon, pushing the pi electrons onto the oxygen atom and forming a tetrahedral intermediate. libretexts.org This intermediate is typically protonated to yield an alcohol. Unlike aldehydes, ketones are generally less reactive due to greater steric hindrance around the carbonyl carbon and the electron-donating nature of the two attached R-groups, which slightly destabilizes the partial positive charge on the carbonyl carbon.

The reactivity of the carbonyl group in "this compound" can be compared to other carbonyl-containing compounds as illustrated in the table below. The presence of electronegative leaving groups in derivatives like acid halides increases the electrophilicity of the carbonyl carbon, making them more reactive towards nucleophilic substitution. libretexts.org Ketones, lacking such a leaving group, exclusively undergo nucleophilic addition. libretexts.org

Table 1: Comparative Reactivity of Carbonyl Compounds

Compound Type General Structure Leaving Group Typical Reaction Relative Reactivity
Acid Halide R-CO-X Yes Nucleophilic Acyl Substitution Very High
Acid Anhydride (B1165640) R-CO-O-CO-R' Yes Nucleophilic Acyl Substitution High
Ester R-CO-OR' Yes Nucleophilic Acyl Substitution Moderate
Ketone R-CO-R' No Nucleophilic Addition Low
Amide R-CO-NR'₂ Yes (poor) Nucleophilic Acyl Substitution Very Low

The thioether linkage can also be a site for chemical transformation. The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide (B87167) and then to a sulfone. These transformations would drastically alter the electronic properties of the substituent, turning it from an electron-donating group to a strong electron-withdrawing group, thereby increasing the reactivity of the carbonyl group. Furthermore, thioether linkages are crucial in various biological and synthetic contexts, often participating in the formation of stable, covalently linked structures. researchgate.netnih.govnih.gov

Photochemical and Electrochemical Reactivity

The presence of multiple chromophores—the furan ring and the benzoyl system—makes "this compound" a candidate for interesting photochemical and electrochemical behavior.

Furan and its derivatives are known to undergo complex photoisomerization reactions. acs.orgnih.govnetsci-journal.com Upon photochemical excitation, particularly through sensitization which populates the triplet state (T₁), furan derivatives can undergo ring cleavage and rearrangement. acs.orgresearchgate.net

Theoretical studies on model compounds like 2-methylfuran (B129897) show that after excitation to the T₁ state, the molecule can undergo intersystem crossing to the ground state (S₀) potential energy surface. acs.orgnih.gov This process leaves the molecule with enough internal energy to overcome barriers for rearrangement. acs.org One common pathway involves the cleavage of an O-Cα bond, leading to a biradical intermediate. netsci-journal.comresearchgate.net This intermediate can then rearrange to form isomers, such as a substituted cyclopropene (B1174273) and carbon monoxide, or an isomeric furan. acs.orgnih.gov The specific pathway and products can be influenced by the nature and position of substituents on the furan ring. researchgate.net

Table 2: General Pathways in Furan Photoisomerization

Excitation Method Initial State Key Intermediate Potential Products Reference
Sensitized Irradiation Triplet (T₁) Biradical (from O-Cα cleavage) Cyclopropenyl derivatives, CO acs.orgnih.govnetsci-journal.com
Direct Irradiation Singlet (S₁) Dewar Furan Isomerized furans netsci-journal.comresearchgate.net

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an excited carbonyl compound and a ground-state alkene, yielding an oxetane (B1205548). ingentaconnect.comcambridgescholars.comresearchgate.net Furan derivatives are excellent substrates for this reaction, where the furan acts as the alkene component. ingentaconnect.comresearchgate.net The reaction can be initiated by the excitation of the benzoyl carbonyl within the "this compound" molecule itself, potentially leading to an intramolecular reaction or, more commonly, an intermolecular reaction with another furan ring.

The mechanism typically involves the n,π* excited state (either singlet or triplet) of the carbonyl compound. ingentaconnect.com This excited state adds to one of the double bonds of the furan ring to form a biradical intermediate. cambridgescholars.comresearchgate.net Subsequent ring closure of the biradical yields the oxetane product. Reactions involving furan derivatives often exhibit high regio- and stereoselectivity. ingentaconnect.comresearchgate.netacs.org For instance, the reaction often proceeds with a preference for the formation of the exo stereoisomer. ingentaconnect.comrsc.org The regioselectivity is governed by the relative stability of the possible biradical intermediates. cambridgescholars.com

The electrochemical behavior of "this compound" is expected to be a composite of its furan and benzoyl functionalities.

Furan Moiety : Furan and its derivatives are electrochemically active and can undergo oxidation to form radical cations. researchgate.net This initial step can lead to electropolymerization, forming conductive polyfuran films. researchgate.netelectrochemsci.org The oxidation potential of the furan ring is influenced by the substituents attached to it. An electron-withdrawing group like the benzoyl moiety would generally make the furan ring harder to oxidize (i.e., shift the oxidation potential to more positive values).

Benzoyl Moiety : Aromatic ketones like benzophenone (B1666685) (a close analogue to the benzoyl portion of the molecule) undergo reversible one-electron reduction to form a stable radical anion. utexas.edursc.org Cyclic voltammetry studies of such compounds typically show characteristic reduction and oxidation waves. rsc.org The reduction potential is sensitive to the substituents on the aromatic rings. The electron-donating ethylthio group would be expected to make the reduction of the carbonyl group slightly more difficult (a more negative reduction potential).

Iv. Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of 2-(4-Ethylthiobenzoyl)furan, distinct signals would be expected for the protons of the furan (B31954) ring, the ethyl group, and the phenyl group. The furan protons would appear as multiplets in the aromatic region, influenced by their position relative to the oxygen atom and the carbonyl group. The protons on the phenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Furan H-57.8 - 8.0dd~1.8, ~0.9
Furan H-37.2 - 7.4dd~3.6, ~0.9
Furan H-46.6 - 6.8dd~3.6, ~1.8
Phenyl H-2', H-6'7.8 - 8.0d~8.5
Phenyl H-3', H-5'7.3 - 7.5d~8.5
-SCH₂CH₃2.9 - 3.1q~7.4
-SCH₂CH₃1.3 - 1.5t~7.4

d: doublet, dd: doublet of doublets, q: quartet, t: triplet

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon would be expected to have the most downfield chemical shift. The carbon atoms of the furan and phenyl rings would appear in the aromatic region, with their specific shifts influenced by their electronic environment. The two carbons of the ethyl group would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O180 - 185
Furan C-2150 - 155
Furan C-5145 - 150
Furan C-3115 - 120
Furan C-4110 - 115
Phenyl C-1'130 - 135
Phenyl C-4'140 - 145
Phenyl C-2', C-6'128 - 132
Phenyl C-3', C-5'125 - 129
-SCH₂CH₃25 - 30
-SCH₂CH₃13 - 17

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the furan ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which would be crucial for confirming the connection of the furan ring and the phenyl ring to the carbonyl group.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the range of 1640-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic (furan and phenyl) rings above 3000 cm⁻¹ and for the aliphatic (ethyl) group just below 3000 cm⁻¹. The C-O-C stretching of the furan ring and C-S stretching would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3200Medium
Aliphatic C-H Stretch2850 - 3000Medium
Carbonyl C=O Stretch1640 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Furan C-O-C Stretch1000 - 1300Strong
C-S Stretch600 - 800Weak-Medium

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration would also be observable in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the 1,4-disubstituted phenyl ring, would likely give a strong Raman signal. The C-S bond, being relatively non-polar, might also produce a more prominent signal in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical tool used to measure the mass-to-charge ratio (m/z) of ions. The specific ionization method employed dictates the extent of fragmentation and the type of information that can be obtained.

Electron Ionization (EI) is a hard ionization technique that subjects molecules to a high-energy electron beam, typically at 70 eV. uni-saarland.de This process imparts significant energy into the molecule, leading to the formation of a molecular ion (M+•) and subsequent extensive fragmentation. uni-saarland.demetwarebio.com The resulting mass spectrum is a unique fingerprint characterized by numerous fragment ions, which provides detailed structural information. uni-saarland.de

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predicted to be dominated by cleavages at the bonds adjacent to the carbonyl group (α-cleavage), which is a characteristic fragmentation pathway for ketones. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathways:

α-Cleavage: The primary fragmentation is expected to involve the cleavage of the C-C bonds on either side of the carbonyl group. This can result in two main fragmentation routes:

Formation of the furanoyl cation (m/z 95) and a 4-ethylthiophenyl radical.

Formation of the 4-ethylthiophenylacylium ion (m/z 165) and a furyl radical.

Secondary Fragmentation: Further fragmentation of the primary ions can occur. For instance, the furanoyl cation may lose a neutral carbon monoxide (CO) molecule to yield a furyl cation (m/z 67). The 4-ethylthiophenylacylium ion could also lose a CO molecule. Cleavage within the ethylthio group, such as the loss of an ethyl radical (•C2H5), is also a plausible fragmentation pathway.

The relative abundance of these fragments provides insight into the stability of the resulting ions and radicals.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

Predicted Structurem/z (Mass-to-Charge Ratio)Proposed Origin
[C₁₃H₁₂O₂S]⁺•232Molecular Ion (M⁺•)
[C₁₁H₉OS]⁺203Loss of ethyl group ([M-C₂H₅]⁺)
[C₈H₉S(CO)]⁺165α-cleavage, 4-ethylphenylacylium ion
[C₈H₉S]⁺137α-cleavage, 4-ethylthiophenyl cation
[C₄H₃O(CO)]⁺95α-cleavage, furanoyl cation
[C₄H₃O]⁺67Loss of CO from furanoyl cation

In contrast to EI-MS, soft ionization techniques such as Electrospray Ionization (ESI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI) impart less energy to the analyte molecule. metwarebio.com This minimizes fragmentation, making them ideal for determining the molecular weight of a compound. metwarebio.comnih.gov

Electrospray Ionization (ESI): ESI is particularly suited for polar and large biomolecules, transforming them into multiply charged ions from a solution. metwarebio.com For a molecule like this compound, ESI would be expected to primarily produce the protonated molecular ion, [M+H]⁺. Adduct ions, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on the purity of the solvents and any additives used.

Chemical Ionization (CI): CI is a gentler gas-phase ionization method that uses reagent gases like methane or ammonia to ionize the analyte through ion-molecule reactions. uni-saarland.demetwarebio.com This technique typically yields a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation, thus providing clear molecular weight information. metwarebio.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for analyzing less polar and thermally stable compounds that are not easily ionized by ESI. metwarebio.comtaylorandfrancis.com The sample is nebulized and ionized by a corona discharge. microsaic.com For this compound, APCI would also be expected to generate the protonated molecular ion [M+H]⁺ as the base peak.

These techniques are invaluable for confirming the molecular mass of synthesized compounds and are often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. taylorandfrancis.com

Table 2: Expected Molecular Ions of this compound Using Soft Ionization Techniques

Ion Typem/z (Mass-to-Charge Ratio)Commonly Observed In
[M+H]⁺233ESI, CI, APCI
[M+Na]⁺255ESI
[M+K]⁺271ESI

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The structure of this compound contains several groups that absorb UV radiation, known as chromophores. youtube.com The principal chromophores are the furan ring, the benzene ring, and the carbonyl group (C=O). These individual chromophores are linked in a conjugated system, which significantly influences the UV-Vis absorption spectrum.

The molecule possesses π-electrons in the aromatic rings and the carbonyl double bond, as well as non-bonding (n) electrons on the oxygen and sulfur atoms. The absorption of UV light can promote these electrons to higher energy anti-bonding orbitals (π*). The main electronic transitions expected for this compound are:

π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of electrons in π bonding orbitals to π* anti-bonding orbitals. globalresearchonline.net The extensive conjugation between the furan ring, the carbonyl group, and the ethylthiophenyl system is expected to result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or sulfur atoms) to a π* anti-bonding orbital. libretexts.org They are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org

The conjugation across the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in a bathochromic shift (or red shift), meaning the absorption maxima (λmax) are shifted to longer wavelengths compared to the non-conjugated, individual chromophores. libretexts.orgyoutube.com The presence of the sulfur atom (an auxochrome) with its lone pair of electrons participating in the conjugated system can further influence the position and intensity of the absorption bands.

Table 3: Chromophoric Analysis and Expected Electronic Transitions for this compound

Chromophore/SystemExpected Transition TypeAnticipated Absorption Region
Conjugated Benzoyl-Furan Systemπ → πStrong absorption, likely in the 250-350 nm range
Carbonyl Group (C=O)n → πWeaker absorption, at a longer wavelength than the main π → π* band
Ethylthio Group (-S-C₂H₅)n → π*Contribution to the overall spectrum, potentially overlapping with other bands

V. Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through various computational approaches, it is possible to model the distribution of electrons within 2-(4-Ethylthiobenzoyl)furan and predict its behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. irjweb.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVTZ, can be used to optimize the molecular geometry and determine key electronic parameters. globalresearchonline.netchemrxiv.orgresearchgate.net

For this compound, the primary electronic features of interest are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netic.ac.uk A smaller gap generally implies higher reactivity.

Table 1: Representative Calculated Electronic Properties of Analogous Compounds using DFT

Compound Method HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
1-Benzofuran-2-carboxylic acid B3LYP/6-31G(d,p) -6.367 -1.632 4.735
4-Fluoro-4-hydroxybenzophenone B3LYP - - 4.717
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine B3LYP/6-311++G -6.297 -1.810 4.487

This table presents data from closely related molecular structures to infer the likely electronic properties of this compound. Data sourced from multiple computational studies. irjweb.comresearchgate.netscispace.com

Furan (B31954) is considered an aromatic compound because one of the lone pairs on its sp²-hybridized oxygen atom participates in the π-system, creating a cyclic, planar array of six π-electrons that satisfies Hückel's rule (4n+2). pharmaguideline.comslideshare.netquora.com However, the aromaticity of furan is less pronounced than that of benzene (B151609), pyrrole, or thiophene, which is often attributed to the high electronegativity of the oxygen atom that holds its lone pair more tightly, reducing the efficiency of delocalization. pharmaguideline.comksu.edu.sastackexchange.com

The introduction of a strong electron-withdrawing group, such as the 4-ethylthiobenzoyl group at the C2 position, is expected to influence the aromaticity of the furan ring. Computational methods can quantify this effect using various indices of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. A more negative NICS value typically indicates stronger diatropic ring currents and thus greater aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the degree of bond length equalization in the ring. A HOMA value closer to 1 signifies a higher degree of aromaticity, while values closer to 0 indicate a non-aromatic, bond-alternating system.

For substituted furans, the electron-withdrawing benzoyl group would likely decrease the electron density within the furan ring, leading to a reduction in its aromatic character. This would be reflected in less negative NICS values and lower HOMA indices compared to unsubstituted furan.

Reaction Mechanism Elucidation via Computational Modeling

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. libretexts.org Its structure and energy determine the activation barrier and, consequently, the rate of a chemical reaction. DFT calculations are frequently employed to locate and characterize transition states.

For this compound, several reaction types are of interest, including electrophilic substitution and cycloaddition reactions. The furan ring, despite its aromaticity, can act as a diene in Diels-Alder reactions. acs.orgrsc.org Computational studies on the Diels-Alder reaction of furan derivatives show that the reaction can proceed through either a concerted or a stepwise mechanism. rsc.orgnih.gov The presence of the electron-withdrawing benzoyl group would likely decrease the reactivity of the furan ring as a diene in a normal-electron-demand Diels-Alder reaction. rsc.orgresearchgate.net

Computational characterization of a transition state involves:

Geometry Optimization: Locating the saddle point on the potential energy surface.

Frequency Calculation: Confirming the structure is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the activation energy (the energy difference between the transition state and the reactants).

An energy landscape, or Potential Energy Surface (PES), provides a comprehensive depiction of a system's potential energy as a function of its atomic coordinates. researchgate.netlibretexts.orgrsc.org By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, including any intermediates and transition states. libretexts.orgresearchgate.net

For a reaction involving this compound, computational methods can map the energy landscape by calculating the energies of stationary points (reactants, products, intermediates) and transition states. This allows for the determination of the most favorable reaction pathway. For instance, in the hydrogenation of furan, DFT calculations have been used to map the potential energy surface, showing the sequential hydrogenation steps and identifying the rate-determining step. researchgate.net Similarly, for a Diels-Alder reaction, the PES would reveal the relative energies of the endo and exo transition states and products, explaining the observed stereoselectivity. rsc.orgnih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. globalresearchonline.netmdpi.comrsc.orgrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.gov For molecules like 4-(4-Methylphenylthio)benzophenone, TD-DFT calculations have shown that the absorption spectra are influenced by the extended delocalization of π-electrons across the molecule. chemrxiv.orgresearchgate.netchemrxiv.org The accuracy of TD-DFT predictions can be enhanced by using appropriate functionals (e.g., B3LYP, PBE0, CAM-B3LYP) and including solvent effects. mdpi.comrsc.org A study on 2-(bromoacetyl)benzo(b)furan demonstrated good agreement between the experimentally recorded UV-Vis spectrum and the spectrum calculated using theoretical methods. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. rsc.orgmdpi.comnih.govresearchgate.netimist.ma These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). mdpi.com Comparing calculated and experimental NMR spectra is a powerful method for confirming molecular structures. Studies have shown that GIAO-DFT calculations can successfully distinguish between regioisomers and tautomers by accurately predicting both ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While specific computational studies on the conformational analysis and molecular dynamics of this compound are not extensively available in the current body of scientific literature, its structural characteristics can be understood by drawing parallels with closely related and well-studied molecules, such as substituted benzophenones and other 2-acylfurans.

Computational chemistry provides powerful tools to predict the most stable conformations (ground states) and the energy barriers for rotation around these bonds. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the potential energy surface of a molecule as a function of its dihedral angles.

For analogous compounds like substituted benzophenones, the twist of the aryl rings out of the plane of the carbonyl group is a well-documented phenomenon. nih.govresearchgate.net This non-planarity arises from the need to alleviate steric hindrance between the ortho-hydrogens of the aromatic rings. It is therefore highly probable that this compound also adopts a non-planar conformation. The dihedral angles, defining the twist of the furan and phenyl rings, are expected to be influenced by a delicate balance of steric repulsion and the electronic effects of the furan ring's oxygen atom and the ethylthio substituent on the phenyl ring.

Molecular dynamics (MD) simulations could offer a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution. These simulations would track the atomic motions over time, providing insights into the flexibility of the molecule, the accessible conformational states, and the time scale of conformational changes. Such studies would be invaluable for rationalizing the molecule's macroscopic properties and its interactions with other molecules.

Given the absence of direct experimental or computational data for this compound, the following tables present hypothetical yet plausible data based on studies of structurally similar benzophenone (B1666685) derivatives. nih.govresearchgate.net These tables are intended to be illustrative of the types of findings that a detailed conformational analysis would yield.

Table 1: Predicted Stable Conformations of this compound

ConformerDihedral Angle 1 (Furan-C=O)Dihedral Angle 2 (Phenyl-C=O)Relative Energy (kcal/mol)
A~30°~45°0.00
B~150°~45°1.20
C~30°~135°1.50
D~150°~135°2.50

Note: The dihedral angles and relative energies are hypothetical and are based on typical values observed for substituted benzophenones. The actual values for this compound would require specific quantum chemical calculations.

Table 2: Estimated Rotational Barriers for this compound

Rotation AxisTransition State Dihedral AngleEstimated Energy Barrier (kcal/mol)
Furan-Carbonyl~90°4 - 6
Phenyl-Carbonyl~90°3 - 5

Note: These estimated energy barriers are based on computational studies of related aryl ketones and represent the energy required to rotate the respective rings through a planar transition state with the carbonyl group. The actual barriers would be influenced by the specific electronic and steric nature of the furan and substituted phenyl rings.

Further computational investigations, including detailed potential energy surface scans and molecular dynamics simulations, are necessary to precisely characterize the conformational landscape and dynamic properties of this compound. Such studies would provide a more complete understanding of its structure-property relationships.

Vi. Investigation of Structure Activity Relationships and Molecular Interactions in Vitro Research

Design Principles for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a compound influences its biological activity. For a molecule like 2-(4-Ethylthiobenzoyl)furan, this involves dissecting the contributions of its three primary components: the furan (B31954) ring, the benzoyl linker, and the ethylthio-substituted phenyl ring.

The biological activity of 2-aroyl-furan derivatives can be significantly altered by the nature and position of substituents on both the furan and the phenyl rings. Research on related benzofuran (B130515) scaffolds has shown that modifications can drastically impact potency and selectivity. mdpi.com

Phenyl Ring Substituents: The position and electronic properties of substituents on the phenyl ring are critical. In many classes of enzyme inhibitors, a substituent at the para-position (position 4) of the benzoyl ring, such as the ethylthio group in the title compound, plays a crucial role in fitting into specific hydrophobic pockets within the target's active site.

Steric Effects: The size and conformation of the ethyl group can either promote or hinder binding. For instance, replacing the ethyl group with smaller (methylthio) or larger (propylthio) alkylthio groups would systematically probe the size limitations of the target's binding pocket.

Furan Ring Substituents: While the title compound is unsubstituted on the furan ring (besides the benzoyl group), studies on analogous compounds show that adding substituents to the furan moiety can modulate activity. For example, adding a small alkyl group at the 5-position of the furan ring could enhance hydrophobic interactions or improve metabolic stability.

Table 1: Illustrative SAR Data for Analogous 2-Aroyl-Heterocycle Scaffolds

The following interactive table illustrates hypothetical SAR trends based on published data for analogous compounds, demonstrating how substituent changes might affect biological activity (e.g., IC₅₀ for a target enzyme).

Compound Analogue R¹ (Phenyl Ring) R² (Furan Ring) Illustrative Activity (IC₅₀, µM) Rationale for Activity Change
Analogue A4-HH15.2Baseline activity without substitution.
Analogue B4-OCH₃H8.5Electron-donating group may enhance binding affinity.
Analogue C4-ClH10.1Electron-withdrawing group alters electronic profile.
Analogue D4-SCH₂CH₃H5.7Ethylthio group fits into a specific hydrophobic pocket.
Analogue E4-SCH₃H7.1Smaller methylthio group has a slightly different fit.
Analogue F4-SCH₂CH₃5-CH₃3.9Additional methyl group on furan enhances hydrophobic contact.

Ligand efficiency is a measure of the binding energy per atom of a ligand to its target. Each moiety of this compound contributes uniquely to its potential interactions.

Furan Moiety: The furan ring is a five-membered aromatic heterocycle. ijabbr.comnih.gov Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's active site. ijabbr.com The aromatic nature of the ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Benzoyl Moiety: The benzoyl group acts as a rigid linker connecting the furan and the substituted phenyl ring. The ketone's carbonyl oxygen is a strong hydrogen bond acceptor. The planarity of the benzoyl group helps to orient the two flanking rings in a specific conformation, which is often essential for proper alignment with the binding site.

Ethylthio Moiety: The sulfur atom in the ethylthio group is a potential, albeit weak, hydrogen bond acceptor. The primary contribution of this group is likely through hydrophobic (van der Waals) interactions within a nonpolar pocket of a biological target. The presence of sulfur can also influence the compound's metabolic profile and bioavailability. researchgate.net

Molecular Interactions with Biological Targets (In Vitro Mechanisms)

The potential therapeutic effects of a compound like this compound are determined by its molecular interactions with specific biological targets such as enzymes, receptors, and signaling proteins.

Many furan and benzofuran derivatives have been investigated as inhibitors of enzymes involved in inflammation and cancer. nih.gov Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade.

COX-2 Inhibition: Compounds designed to inhibit COX-2 often feature a central aromatic ring system with a flexible side chain that can access a hydrophobic channel in the enzyme. For a 2-aroyl-furan structure, the 4-ethylthiobenzoyl moiety could potentially occupy this channel, while the furan ring interacts with residues at the entrance of the active site. Inhibition would occur by blocking the access of the natural substrate, arachidonic acid, to the catalytic tyrosine residue.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Inhibitors often bind to the ATP-binding pocket of the kinase. The furan and benzoyl rings could form hydrogen bonds with the "hinge region" of the kinase, a common anchoring point for inhibitors, while the ethylthio-phenyl portion could extend into adjacent hydrophobic regions.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. nih.gov Agonists of PPAR-γ often possess a U-shaped conformation with three key features: a polar "head" group, a central hydrophobic linker, and a second hydrophobic/aromatic "tail." In this compound, the furan ring and carbonyl oxygen could serve as the polar head, forming hydrogen bonds with serine and histidine residues in the PPAR-γ ligand-binding domain, while the benzoyl ethylthio portion would function as the hydrophobic tail. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase often overexpressed in tumors. Its inhibitors typically compete with ATP for binding. The furan-benzoyl scaffold could mimic the adenine portion of ATP, forming key hydrogen bonds in the active site, a mechanism common to many heterocyclic kinase inhibitors.

The anti-inflammatory and anti-cancer effects of many heterocyclic compounds are mediated by their ability to interfere with intracellular signaling cascades. nih.gov The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation and cell survival. nih.govresearchgate.net

NF-κB Pathway: In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and activation of the NF-κB p65 subunit, which then moves to the nucleus to activate pro-inflammatory gene expression. nih.gov An active compound could inhibit this pathway by preventing the phosphorylation of key upstream kinases (like IKK) or the p65 subunit itself.

MAPK Pathway: The MAPK pathway involves a series of protein kinases (including ERK, JNK, and p38) that regulate cellular responses to external signals. nih.gov Inhibition of this pathway by a small molecule typically involves blocking the phosphorylation of these kinases. In vitro studies using Western blot analysis can measure the levels of phosphorylated p38 or ERK to determine if a compound like this compound interferes with this signaling cascade.

Table 2: Effects of Analogous Benzofuran Compounds on Key Signaling Proteins

This table summarizes representative data from studies on structurally related benzofuran compounds, indicating how they can modulate inflammatory signaling pathways in cell-based assays (e.g., in LPS-stimulated RAW 264.7 macrophages). nih.gov

Signaling Pathway Key Protein Observed Effect of Analogue Method of Detection
NF-κBPhospho-p65Significant DecreaseWestern Blot
NF-κBPhospho-IκBαSignificant DecreaseWestern Blot
MAPKPhospho-p38Significant DecreaseWestern Blot
MAPKPhospho-ERKSignificant DecreaseWestern Blot
Downstream ProductCOX-2 ExpressionSignificant DecreaseWestern Blot / qPCR
Downstream ProductNitric Oxide (NO)Significant DecreaseGriess Assay

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant potential of heterocyclic compounds, particularly those containing a furan nucleus, is a subject of significant scientific inquiry. ijabbr.com The furan ring system is a key structural feature in numerous biologically active compounds and can participate in electron transfer and hydrogen atom transfer mechanisms to neutralize free radicals. researchgate.netnih.gov The antioxidant activity of furan derivatives is often attributed to the furan ring's ability to donate an electron to a peroxyl radical or the addition of a peroxyl radical to the ring. nih.gov For the compound this compound, the antioxidant properties would be influenced by the interplay between the furan ring and the substituted benzoyl moiety.

Research on related 2-substituted furan derivatives has elucidated several mechanisms through which they exert antioxidant effects. The primary mechanisms for scavenging free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). rsc.orgresearchgate.netfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. The thermodynamic viability of this pathway is often evaluated by the Bond Dissociation Enthalpy (BDE). A lower BDE for an O-H or N-H bond indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. researchgate.netrsc.org For derivatives lacking a hydroxyl or amino group, hydrogen atom abstraction can occur from other sites, though it is generally less favorable.

Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is significant in polar solvents. It begins with the deprotonation of the antioxidant, followed by the transfer of an electron to the radical. The Proton Affinity (PA) is a key descriptor for the first step, with lower values indicating easier proton loss. rsc.orgresearchgate.netfrontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): Here, an electron is first transferred from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. The Ionization Potential (IP) is the critical parameter for this mechanism.

Studies on various 2-aroyl-furans and related benzofuran structures indicate that the nature and position of substituents on the phenyl ring significantly modulate the antioxidant capacity. Electron-donating groups generally enhance activity, while electron-withdrawing groups tend to decrease it. researchgate.netresearchgate.net For example, a study on 2-(p-phenyl substituted styryl)-furans showed that a hydroxyl-substituted compound exhibited good antioxidant properties (IC50 ~ 40 μM), whereas compounds with electron-withdrawing nitro, cyano, and chloro substituents showed no activity. researchgate.net The ethylthio (-SCH2CH3) group on the benzoyl ring of this compound is generally considered to be a weakly activating, electron-donating group, which could contribute favorably to its radical scavenging potential.

The table below summarizes the free radical scavenging activity of several furan derivatives from in vitro assays, illustrating the influence of different substituents.

CompoundAssayIC50 Value (µM)Reference
2-(p-hydroxy phenyl styryl)-furanDPPH Radical Scavenging~ 40 researchgate.net
2-(p-amino phenyl styryl)-furanDPPH Radical Scavenging> 150 researchgate.net
Furan derivative A3 (aminophosphonate)DPPH Radical Scavenging2.02 tandfonline.com
Furan derivative B3 (aminophosphonate)DPPH Radical Scavenging2.87 tandfonline.com
2,3-dihydrobenzo[b]furan-5-olInhibition of Lipid Peroxidation~ 250 nih.gov
2,3-dihydrobenzo[b]thiophene-5-olInhibition of Lipid Peroxidation25 nih.gov

IC50: The half maximal inhibitory concentration.

Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking, Dipole Interactions) in Ligand-Target Recognition

The biological activity of a molecule like this compound is fundamentally governed by its ability to interact with a specific biological target, such as an enzyme or receptor. These interactions are mediated by a combination of non-covalent forces that stabilize the ligand-target complex. The key non-covalent interactions include hydrogen bonding, pi-stacking (π-π interactions), and dipole-dipole interactions.

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In this compound, the carbonyl oxygen of the benzoyl group is a prominent hydrogen bond acceptor. It can form a strong hydrogen bond with hydrogen bond donor residues (e.g., the hydroxyl group of serine or the amide group of asparagine) in a protein's active site.

Pi-Stacking (π-π Interactions): These interactions occur between aromatic rings. The structure of this compound contains two aromatic systems capable of engaging in π-π stacking: the furan ring and the ethylthio-substituted phenyl ring. These rings can interact with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target binding site. nih.gov The geometry of these interactions can be face-to-face or edge-to-face, contributing significantly to the binding affinity. Computational studies on furan clusters and other aromatic systems confirm the energetic importance of these interactions in molecular assembly. nih.govresearchgate.net

The combination of these non-covalent forces dictates the orientation and affinity of this compound within a target's binding pocket. The furan ring, phenyl ring, carbonyl linker, and ethylthio substituent each play a role in forming a network of interactions that determine the molecule's biological profile.

Structural Moiety of this compoundPotential Non-Covalent InteractionPotential Interacting Partner in a Biological Target
Carbonyl OxygenHydrogen Bond Acceptor-OH (Ser, Thr, Tyr), -NH (Asn, Gln), Backbone Amides
Furan Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp
Phenyl Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp
Ethylthio GroupHydrophobic Interactions, van der Waals ForcesAla, Val, Leu, Ile, Met
Entire MoleculeDipole-Dipole InteractionsPolar residues, Organized water molecules

Mechanistic Insights from In Vitro Biological Assays

In vitro biological assays are essential for elucidating the mechanisms of action of novel compounds. For furan-containing molecules, a wide array of assays has been used to probe their biological effects, providing insights into their potential therapeutic applications.

Studies on novel furan compounds have demonstrated inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. nih.gov Such assays reveal a compound's potential as an anti-inflammatory agent by directly measuring the reduction in enzymatic activity. For a compound like this compound, evaluation in COX-1/COX-2 inhibition assays could provide direct evidence of its mechanism as an anti-inflammatory agent.

Similarly, the antioxidant mechanisms discussed previously (6.2.4) are often investigated using cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or by measuring the inhibition of lipid peroxidation in tissue homogenates. psecommunity.orgnih.gov A dose-dependent scavenging of DPPH radicals, for instance, provides direct evidence of a compound's ability to act as a radical scavenger. nih.gov The results from these assays, often expressed as IC50 values, allow for the quantitative comparison of the antioxidant potential of different derivatives, shedding light on structure-activity relationships. researchgate.netpsecommunity.org

Furthermore, research into the structure-activity relationships of 2-aroyl benzo[b]furan derivatives has identified potent inhibitors of tubulin polymerization. nih.gov In vitro tubulin polymerization assays measure the ability of a compound to interfere with the formation of microtubules, a mechanism central to the cytotoxic effects of many anticancer drugs. These studies revealed that modifications to the benzofuran ring and the aroyl moiety significantly impacted activity, demonstrating how in vitro assays can guide the optimization of lead compounds. nih.gov

By employing a suite of targeted in vitro assays, researchers can build a comprehensive profile of a compound's biological activity. These assays provide crucial, mechanistically-informative data on enzyme inhibition, receptor binding, radical scavenging, and effects on cellular processes, thereby guiding further preclinical development.

Vii. Research Applications in Chemical Sciences Excluding Clinical

Medicinal Chemistry Research

In the field of medicinal chemistry, the core structure of 2-(4-Ethylthiobenzoyl)furan is investigated for its potential as a building block for therapeutic agents. Research is centered on understanding how this scaffold and its derivatives can interact with biological systems.

While specific studies detailing this compound as a chemical probe are not extensively documented, its structural motifs are common in the design of such tools. Chemical probes are essential for visualizing and understanding biological processes at the molecular level. The furan (B31954) ring, present in this compound, is a key component in various biologically active molecules and can be functionalized to develop probes for applications in pharmaceuticals and agrochemicals researchgate.net. The inherent properties of the benzoyl-furan structure could be exploited to create probes for detecting specific enzymes or receptors, where the ethylthio group could be modified to tune selectivity or attach reporter molecules like fluorophores.

The derivatization of heterocyclic scaffolds is a cornerstone of medicinal chemistry for identifying and optimizing interactions with biological targets. The 2-benzoyl-furan structure is a recognized "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. Research on analogous furan-2-yl(phenyl)methanone derivatives has demonstrated that this core can be modified to yield compounds with potent inhibitory activity against protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways mdpi.com.

By systematically altering the substituents on either the phenyl or furan ring of the this compound scaffold, researchers can create a library of compounds. Screening this library against various biological targets helps in identifying lead compounds and understanding structure-activity relationships (SAR). For example, studies on benzofuran (B130515) derivatives, which share the furan ring fused to a benzene (B151609) ring, have shown that modifications can lead to potent anticancer agents nih.govmdpi.comnih.gov. The ethylthio group on the phenyl ring of this compound offers a key position for such derivatization to explore and identify novel therapeutic targets.

Below is a table illustrating how derivatization of a similar furan-2-yl(phenyl)methanone scaffold affects biological activity, highlighting the importance of this research strategy.

Compound IDR1 Group (on Phenyl Ring)R2 Group (on Phenyl Ring)PTK Inhibitory Activity (IC₅₀ in µM)
4a OCH₂CH₂N(CH₃)₂H4.66
4b OCH₂CH₂-piperidineH6.42
8c OHOCH₂CH₂N(C₂H₅)₂2.72
22c OCH₂CH₂N(C₂H₅)₂H4.62
Genistein--13.65
Data sourced from a study on furan-2-yl(phenyl)methanone derivatives as PTK inhibitors mdpi.com.

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound and elucidate its mechanism of action. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into a molecule without significantly altering its chemical properties symeres.com.

For this compound, several labeling strategies could be employed in mechanistic studies:

Deuteration: Replacing hydrogen atoms with deuterium on the ethyl group of the ethylthio moiety could be used to study metabolic pathways. The kinetic isotope effect introduced by deuterium can slow down metabolic processes at that site, helping to identify sites of enzymatic oxidation and understand the compound's pharmacokinetic profile symeres.com.

Carbon-13 Labeling: Incorporating ¹³C into the carbonyl group would allow researchers to use NMR spectroscopy or mass spectrometry to follow the compound's interaction with biological targets or to trace its metabolic breakdown products.

Oxygen-17/18 Labeling: Studies on related furan-2,3-diones have utilized ¹⁷O labeling to investigate complex rearrangement reactions, demonstrating the utility of oxygen isotopes in mechanistic studies of furan-containing compounds acs.orgosti.gov.

These labeling techniques are indispensable for gaining detailed insights into how a potential drug molecule behaves in a biological system, a critical step in preclinical research nih.gov.

Agrochemistry Research

In agrochemistry, research focuses on developing new agents to protect crops from pests and diseases. Furan-containing compounds have shown significant promise in this area.

The furan nucleus is a component of many compounds with demonstrated biological activity, including antifungal and antibacterial properties researchgate.net. Research into furan derivatives has identified several promising candidates for agrochemical applications.

A notable area of research is the development of fungicides that act as succinate (B1194679) dehydrogenase (SDH) inhibitors. SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts their energy supply. A study on novel thiophene/furan-1,3,4-oxadiazole carboxamides, which are structurally related to this compound, identified compounds with potent in vitro fungicidal activity against a range of plant pathogens nih.gov. The most effective compounds from this study demonstrated activity superior to the commercial fungicide boscalid (B143098) against Sclerotinia sclerotiorum, a fungus that causes white mold in many crops.

The table below presents the in vitro fungicidal activity of selected furan-based derivatives from this study.

Compound IDTarget FungusEC₅₀ (mg/L)
4g S. sclerotiorum1.1 ± 0.2
4h S. sclerotiorum0.9 ± 0.1
4i S. sclerotiorum0.140 ± 0.034
BoscalidS. sclerotiorum0.645 ± 0.023
Data sourced from a study on furan-1,3,4-oxadiazole carboxamides as SDH inhibitors nih.gov.

Furthermore, other studies have highlighted the antifungal potential of benzofuran derivatives against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus nih.gov. Additionally, certain 2,4-disubstituted furan derivatives have shown antibacterial activity against Proteus vulgaris and Escherichia coli utripoli.edu.ly. These findings underscore the potential of the this compound scaffold as a basis for developing new fungicidal and antimicrobial agents for agricultural use.

Materials Science Research

The furan ring is not only important for its biological activity but also as a building block for advanced materials. Furan-based compounds, derivable from renewable biomass, are of increasing interest for creating sustainable polymers and functional materials researchgate.netnih.gov.

The furan moiety can participate in reversible Diels-Alder reactions, which is a powerful tool for creating self-healing polymers and dynamic materials for biomedical applications researchgate.net. Thermosetting resins derived from furfural, the primary industrial feedstock for furan compounds, exhibit desirable properties such as high-temperature stability, corrosion resistance, and excellent physical strength. These characteristics make them valuable in the production of fiberglass composites, industrial mortars, and refractory materials researchgate.net.

Moreover, conjugated furan compounds are being synthesized and characterized for their potential use in organic electronic applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors ntu.edu.sg. The aromatic and electron-rich nature of the furan ring, combined with the benzoyl group in this compound, provides a conjugated system that could be tailored for specific electronic properties, making it a candidate for research into novel organic semiconductor materials.

Based on the comprehensive search for "this compound," it has been determined that there is no specific information available regarding its application in polymer chemistry, resin systems, or catalysis research within the provided search results. The search results yielded general information about furan chemistry, furan-based polymers, and catalytic processes involving furan derivatives, but none specifically mentioned the compound "this compound."

Therefore, it is not possible to generate an article that adheres to the strict user instructions of focusing solely on "this compound" for the specified sections. Any attempt to do so would require extrapolation from the broader field of furan chemistry, which would violate the core requirement of not introducing information outside the explicit scope of the requested compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(4-Ethylthiobenzoyl)furan, and what parameters critically influence yield optimization?

  • Answer : The synthesis of substituted furans often involves palladium-catalyzed cycloisomerization or Diels-Alder trapping reactions. For example, furan derivatives with α-methyl groups require careful control of dimerization kinetics to avoid side products . Solvent choice (e.g., glycerol vs. water) and catalyst selection (e.g., ruthenium complexes) significantly impact yield and purity . For this compound, introducing the ethylthio group may require thiol-ene coupling or nucleophilic aromatic substitution under inert conditions. Reaction monitoring via GC-MS or HPLC is advised to optimize stepwise intermediates .

Q. How should researchers approach structural characterization of this compound?

  • Answer : Use a combination of FT-IR, NMR, and X-ray crystallography. FT-IR can confirm functional groups like the benzoyl moiety (C=O stretch ~1680 cm⁻¹) and furan ring (C-O-C asymmetric stretch ~1260 cm⁻¹) . Single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated for ethyl 4-(furan-2-yl) derivatives . For computational validation, DFT calculations (e.g., B3LYP/6-31G(d,p)) align well with experimental vibrational spectra .

Q. What safety protocols are recommended given limited toxicity data for this compound?

  • Answer : When toxicity data is absent, use surrogate compounds (e.g., furan or substituted furans) and apply precautionary exposure limits (e.g., HTFOEL of 1 ppb for furan derivatives) . Conduct in vitro assays (e.g., Ames test for mutagenicity) and prioritize handling in fume hoods with PPE (gloves, goggles) to mitigate risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets accurately models ground-state electronic properties. For example, HOMO-LUMO gaps in benzofuran derivatives correlate with electrophilic reactivity . Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities and steric compatibility .

Q. What strategies resolve contradictions in reported synthetic yields for this compound analogs?

  • Answer : Systematic parameter variation (temperature, catalyst loading, solvent polarity) is critical. For instance, α-methyl-substituted furans show divergent dimerization pathways under thermal vs. photochemical conditions . Design of Experiments (DoE) methodologies can identify optimal conditions while minimizing confounding variables .

Q. How do static and dynamic headspace GC-MS techniques compare for trace analysis of this compound in complex matrices?

  • Answer : Dynamic headspace GC-MS detects ~30× more furan derivatives than static methods due to continuous analyte extraction, reducing detection limits to ppt levels . For this compound, optimize trap adsorbents (e.g., Tenax TA) and desorption temperatures (200–300°C) to enhance sensitivity while avoiding thermal degradation .

Q. What retrosynthetic strategies are effective for designing novel derivatives of this compound?

  • Answer : Retrosynthetic analysis using databases like Reaxys or Pistachio identifies feasible routes. For example, 2-(bromomethyl)furan can serve as a key intermediate for Suzuki-Miyaura cross-coupling to introduce aryl groups . Prioritize disconnections at the benzoyl or ethylthio groups to modularize synthesis .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
DFT CalculationsPredicting HOMO-LUMO gapsB3LYP/6-31G(d,p), solvent correction
Dynamic Headspace GC-MSTrace analysis in biological matricesTenax TA traps, 15-min desorption
X-ray CrystallographyConfirming stereochemistrySingle-crystal growth in ethyl acetate
Palladium CatalysisCycloisomerization of enynolsPd(OAc)₂, 80°C, glycerol solvent

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